molecular formula C13H19NO2 B12610634 2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid

Katalognummer: B12610634
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: HNKBZBRLVYQWKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid is an organic compound with a complex structure It features an aminomethyl group attached to a propionic acid backbone, with a 4-isopropyl-phenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid typically involves multi-step organic reactions One common method starts with the alkylation of 4-isopropylbenzene with a suitable halogenated propionic acid derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminomethyl-3-phenyl-propionic acid: Lacks the isopropyl group, leading to different chemical and biological properties.

    3-(4-Isopropyl-phenyl)-propionic acid: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid is unique due to the presence of both the aminomethyl and isopropyl-phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)

InChI-Schlüssel

HNKBZBRLVYQWKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.